4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid
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Overview
Description
4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring and benzoic acid group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-nitro-1H-benzimidazol-2-yl) phenol
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
Uniqueness
4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid is unique due to its combination of a benzimidazole moiety, a thiophene ring, and a benzoic acid group. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H12ClN3O2S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C21H12ClN3O2S/c22-15-5-7-17-18(10-15)25-20(24-17)14(11-23)9-16-6-8-19(28-16)12-1-3-13(4-2-12)21(26)27/h1-10H,(H,24,25)(H,26,27)/b14-9+ |
InChI Key |
KCRGBCOERUHZLY-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(S2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=C(C#N)C3=NC4=C(N3)C=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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